REACTION_CXSMILES
|
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.C[Si]([C:10]#[N:11])(C)C.[CH2:12]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)(=O)C>[CH2:20]([N:19]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]1([C:10]#[N:11])[CH2:4][O:1][CH2:2]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
0.63 mL
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Type
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reactant
|
Smiles
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O1CC(C1)=O
|
Name
|
|
Quantity
|
3.6 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
10.4 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)NCC1=CC=CC=C1
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Name
|
|
Quantity
|
72 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
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DISSOLUTION
|
Details
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the residue was dissolved in water/diethyl ether
|
Type
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EXTRACTION
|
Details
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the aqueous phase was extracted twice with diethyl ether
|
Type
|
WASH
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Details
|
The combined organic phases were washed twice with saturated aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (cyclohexane/ethyl acetate from 40:1 to 30:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N(C1(COC1)C#N)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |